molecular formula C11H15N5O3S B2789740 2-[(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide CAS No. 316361-37-2

2-[(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide

Cat. No. B2789740
CAS RN: 316361-37-2
M. Wt: 297.33
InChI Key: SHUGALFXIQUBEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C11H15N5O3S and its molecular weight is 297.33. The purity is usually 95%.
BenchChem offers high-quality 2-[(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligand for Human A2B Adenosine Receptors

MRE 2029-F20, a compound closely related to 2-[(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide, is used as a selective antagonist ligand of A2B adenosine receptors. Its tritiated form, [3H]-MRE 2029-F20, binds to human A2B receptors expressed in CHO cells with a KD value of 1.65 nM, making it a useful tool for pharmacological characterization of the human A2B adenosine receptor subtype (Baraldi et al., 2004).

Neuroprotective and MAO-B Inhibitory Activities

Derivatives of the compound, specifically theophylline-7-acetyl semi- and thiosemicarbazide hybrids, have been investigated for their in vitro neurotoxic and neuroprotective effects. One derivative showed promising results with low neurotoxicity and significant neuroprotection and MAO-B inhibitory activity (Mitkov et al., 2022).

Antitumor Activity Against Cancer Cell Lines

New mercapto xanthine derivatives related to the compound have shown antitumor activity on breast cancer (MCF7) and leukemic cancer (K562) cell lines. These activities may be due to their ability to effectively bind and block oncogenic tyrosine kinases (Sultani et al., 2017).

Antiviral and Virucidal Activities

Derivatives of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide have shown potential in reducing viral replication of human adenovirus type 5 and ECHO-9 virus, indicating their antiviral and virucidal capabilities (Wujec et al., 2011).

Antibacterial Activities

N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, a class of compounds related to the subject compound, exhibit significant antibacterial activity against various bacterial strains, highlighting their potential as antibacterial agents (Siddiqui et al., 2014).

properties

IUPAC Name

2-(3-methyl-2,6-dioxo-7-propylpurin-8-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O3S/c1-3-4-16-7-8(13-11(16)20-5-6(12)17)15(2)10(19)14-9(7)18/h3-5H2,1-2H3,(H2,12,17)(H,14,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUGALFXIQUBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(N=C1SCC(=O)N)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methyl-2,6-dioxo-7-propylpurin-8-yl)sulfanylacetamide

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